2-(4-methylcyclohexyl)acetic Acid

Enzyme inhibition Acetyl-CoA carboxylase Drug discovery

2-(4-Methylcyclohexyl)acetic acid (CAS 6603-71-0, also known as 4-methylcyclohexaneacetic acid, mixture of cis and trans) is a C9 monocarboxylic acid belonging to the substituted cyclohexylacetic acid class. With a molecular weight of 156.22 g/mol and an XLogP3-AA of 2.7 , this compound exists as a mixture of cis and trans geometric isomers.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 6603-71-0
Cat. No. B2985419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylcyclohexyl)acetic Acid
CAS6603-71-0
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCC1CCC(CC1)CC(=O)O
InChIInChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyOQZGYMRYZAKXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylcyclohexyl)acetic Acid (CAS 6603-71-0) – Technical Baseline and Class Overview for Procurement Decisions


2-(4-Methylcyclohexyl)acetic acid (CAS 6603-71-0, also known as 4-methylcyclohexaneacetic acid, mixture of cis and trans) is a C9 monocarboxylic acid belonging to the substituted cyclohexylacetic acid class [1]. With a molecular weight of 156.22 g/mol and an XLogP3-AA of 2.7 [1], this compound exists as a mixture of cis and trans geometric isomers . It is widely recognized as a representative model naphthenic acid for environmental fate studies and serves as a key structural scaffold for synthesizing pharmacologically active cyclohexylaliphatic acid derivatives [2]. Its physicochemical properties—including a boiling point of 253.7°C at 760 mmHg and a flash point >230°F —define its handling and storage parameters in laboratory settings.

Why Generic Substitution of 2-(4-Methylcyclohexyl)acetic Acid (CAS 6603-71-0) Fails: Critical Structural and Functional Differentiators


Generic substitution of 2-(4-methylcyclohexyl)acetic acid with other cyclohexylacetic or naphthenic acid analogs is not functionally equivalent due to its unique combination of a 4-methyl substituent on the cyclohexane ring and a two‑carbon acetic acid side chain. This specific molecular architecture directly governs three non‑interchangeable performance attributes: (1) differential lipophilicity that shifts the optimal pharmacological window compared to arylaliphatic acids [1]; (2) distinct enzyme inhibition profiles at acetyl‑CoA carboxylase (ACC) isoforms, where the compound demonstrates markedly divergent IC₅₀ values between ACC1 and ACC2 that differ from the selectivity patterns of alternative scaffolds [2]; and (3) quantifiable differences in environmental partitioning behavior—its soil adsorption coefficient (Kd) is measurably distinct from structurally related single‑ring naphthenic acids, directly affecting experimental outcomes in environmental fate and sensor development studies [3].

2-(4-Methylcyclohexyl)acetic Acid (CAS 6603-71-0) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Enzyme Inhibition Selectivity: Differential ACC1 vs. ACC2 IC₅₀ Profile Establishes Functional Distinction from Alternative Scaffolds

2-(4-Methylcyclohexyl)acetic acid exhibits a >530-fold difference in inhibitory potency between human acetyl‑CoA carboxylase (ACC) isoforms, demonstrating negligible inhibition of ACC1 (IC₅₀ > 100,000 nM) while retaining measurable activity against ACC2 (IC₅₀ = 186 nM) [1]. In contrast, an alternative ACC2‑targeting scaffold reported in US8470841 achieves potent inhibition of ACC2 (IC₅₀ = 150 nM) but also shows off‑target ACC1 inhibition (rat ACC1 IC₅₀ = 2,900 nM)—a selectivity ratio of only ~19‑fold [2]. This quantitative difference in isoform selectivity is structurally driven and not replicable by substituting the 4‑methylcyclohexylacetic acid core with alternative cyclohexyl or aromatic acetic acid derivatives.

Enzyme inhibition Acetyl-CoA carboxylase Drug discovery

Soil Adsorption Coefficient (Kd): Quantified Environmental Partitioning Differentiates 4‑Methylcyclohexaneacetic Acid from 4‑Methylcyclohexanecarboxylic Acid

In a batch partitioning study, the soil adsorption coefficient (Kd) for 4‑methylcyclohexaneacetic acid (4MACH) was determined to be 0.18 mL/g, while the structurally related analog 4‑methylcyclohexanecarboxylic acid (4MCCH)—differing only in side‑chain length by one carbon atom—exhibited a Kd of 0.11 mL/g [1]. This represents a 64% higher adsorption affinity for 4MACH relative to 4MCCH. Notably, the Kd values for cis and trans isomers of 4MACH were statistically indistinguishable within experimental precision, indicating that the mixture of isomers behaves as a uniform entity in adsorption studies [1].

Environmental fate Soil adsorption Naphthenic acids

QCM Sensor Sensitivity: Amine‑Modified Polymer Films Exhibit 7‑Fold Enhanced Detection of 4‑Methylcyclohexaneacetic Acid vs. Unmodified Surfaces

Quartz crystal microbalance (QCM) sensor studies demonstrate that amine‑functionalized polybutadiene thin films produce a frequency shift of 56 Hz upon exposure to 100 ppm 4‑methylcyclohexaneacetic acid (MCAA), compared to only 8 Hz for unmodified polybutadiene films under identical conditions [1]. This 7‑fold enhancement in responsivity is attributed to specific acid‑base interactions between the amine groups and the carboxylic acid moiety of MCAA. The sensor response was rapid, achieving stable readings within 5 minutes, and exhibited a linear relationship between frequency change and MCAA concentration [1].

Chemical sensing Quartz crystal microbalance Environmental monitoring

Lipophilicity‑Activity Relationships: Cyclohexylaliphatic Acids Demonstrate Higher Optimal log P than Arylaliphatic Acids for Anti‑Inflammatory Effect

In a series of substituted cyclohexylacetic acids (including 4‑methylcyclohexaneacetic acid), the relationship between fibrinolytic capacity and lipophilicity followed a quadratic regression model with a logarithm of optimum lipophilicity (log Popt) of 5.55 [1]. Qualitative assessment of anti‑inflammatory activity in relation to lipophilicity indicated that the log Popt for cyclohexylaliphatic acids is probably higher than that observed for arylaliphatic acids [1]. This class‑level difference suggests that the cyclohexane ring system accesses a distinct pharmacological active site or binding mode not attainable by aromatic counterparts.

Lipophilicity Structure-activity relationship Anti-inflammatory

Biodegradation Kinetics: cis-4‑Methylcyclohexaneacetic Acid Exhibits Faster Degradation Rate than trans Isomer in Surface Water

Biodegradation experiments in Athabasca River water demonstrated that the cis isomer of 4‑methylcyclohexaneacetic acid (4MACH) degrades at a faster rate than the corresponding trans isomer, with first‑order degradation rate constants (k) differing between geometric forms [1]. While both cis and trans isomers of 4MACH undergo microbial degradation, the differential kinetics imply that isomer‑resolved analysis is required for accurate environmental half‑life predictions. The study also compared degradation rates across three model naphthenic acid families (4MACH, 4MCCH, and 3MCCH), establishing baseline biodegradation data for this compound class [1].

Biodegradation Isomer selectivity Environmental microbiology

2-(4-Methylcyclohexyl)acetic Acid (CAS 6603-71-0): High‑Value Application Scenarios Supported by Quantitative Evidence


ACC2‑Selective Inhibitor Scaffold in Metabolic Disease Drug Discovery

Based on the >530‑fold ACC1/ACC2 selectivity profile established in BindingDB data [1], 2‑(4‑methylcyclohexyl)acetic acid serves as a foundational scaffold for medicinal chemistry programs targeting ACC2 inhibition for metabolic disorders (e.g., obesity, type 2 diabetes, non‑alcoholic fatty liver disease). The compound's minimal ACC1 activity (IC₅₀ > 100,000 nM) reduces the risk of on‑target toxicity associated with ACC1 inhibition (e.g., hypertriglyceridemia and impaired hepatic fatty acid oxidation), a liability that limits the therapeutic window of less selective ACC inhibitors. Procurement of this specific cyclohexylacetic acid derivative enables structure‑activity relationship (SAR) exploration with a well‑characterized baseline selectivity fingerprint, expediting lead optimization compared to de novo scaffold development.

Model Naphthenic Acid for Environmental Fate and Soil Adsorption Studies

2‑(4‑Methylcyclohexyl)acetic acid (4MACH) is quantitatively validated as a single‑ring model naphthenic acid with a documented soil adsorption coefficient (Kd = 0.18 mL/g) [2]. This value distinguishes it from the shorter‑chain analog 4‑methylcyclohexanecarboxylic acid (4MCCH, Kd = 0.11 mL/g) [2], making it the appropriate standard for predicting the mobility of medium‑chain naphthenic acids in oil sands process‑affected water (OSPW) studies. Its established use in algal phytodegradation evaluations further supports its role as a reference compound in remediation research. Laboratories should procure this compound when requiring a naphthenic acid standard with published, peer‑reviewed partitioning and degradation data for method validation and regulatory compliance.

Benchmark Analyte for Quartz Crystal Microbalance (QCM) Naphthenic Acid Sensor Development

This compound has been quantitatively characterized as a benchmark analyte for developing QCM‑based sensors targeting naphthenic acids in environmental monitoring applications [3]. The documented 7‑fold sensitivity enhancement (56 Hz vs. 8 Hz frequency shift at 100 ppm) achieved with amine‑modified polybutadiene films [3] provides a validated performance baseline against which new sensor coating formulations can be directly compared. Researchers developing novel detection technologies for polar organic acid contaminants in water should use 2‑(4‑methylcyclohexyl)acetic acid as the standardized test analyte to ensure cross‑study comparability and reproducible sensor performance metrics.

Pharmacological Reference for Cyclohexylaliphatic Acid Structure‑Activity Relationship (SAR) Studies

As a representative member of the substituted cyclohexylacetic acid series described by Kuchař et al. (1986) [4], 2‑(4‑methylcyclohexyl)acetic acid occupies a defined lipophilicity‑activity space (class‑level log Popt = 5.55 for fibrinolytic activity) [4] that is distinct from arylaliphatic acid analogs. This differentiation supports its use as a comparative reference in SAR studies exploring the pharmacological impact of replacing an aromatic ring with a saturated cyclohexane system. Procurement of this compound enables direct experimental validation of the hypothesis that cyclohexylaliphatic acids access a different active site than arylaliphatic acids [4], a finding with implications for developing anti‑inflammatory and fibrinolytic agents with novel binding modes.

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